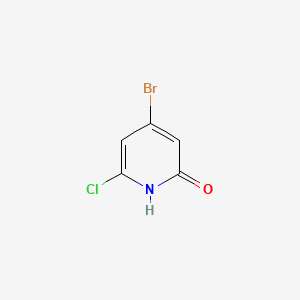

4-Bromo-6-chloropyridin-2(1H)-one

Description

Significance of Pyridin-2(1H)-one Structures in Heterocyclic Chemistry

Pyridin-2(1H)-one and its derivatives are a class of six-membered heterocyclic compounds that have garnered considerable attention in organic and medicinal chemistry. frontiersin.orgresearchgate.net These structures are considered "privileged scaffolds" due to their ability to bind to a wide range of biological targets, exhibiting a broad spectrum of pharmacological activities. frontiersin.orgnih.gov Their utility stems from their unique electronic properties and their capacity to act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. frontiersin.orgnih.gov The scaffold's versatility allows for facile chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and development. researchgate.netscilit.com Pyridinone-containing compounds have been investigated for their potential as antitumor, antimicrobial, anti-inflammatory, and antiviral agents. frontiersin.orgnih.gov

Overview of Research on Halogenated Pyridin-2(1H)-one Derivatives

The incorporation of halogens, such as bromine and chlorine, into the pyridin-2(1H)-one scaffold significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. sci-hub.seresearchgate.net Halogenation is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. sci-hub.seresearchgate.net Research on halogenated pyridin-2(1H)-one derivatives has revealed their potential in various therapeutic areas. For instance, certain halogenated derivatives have shown promise as inhibitors of viral polymerases and other key enzymes. nih.gov The position and nature of the halogen substituent can dramatically alter the compound's biological profile, a concept central to structure-activity relationship (SAR) studies. nih.gov Synthetic methodologies for the selective halogenation of pyridin-2(1H)-ones are an active area of research, with methods like the Vilsmeier-Haack reaction being employed for efficient synthesis. researchgate.netscite.ai

Scope and Focus on 4-Bromo-6-chloropyridin-2(1H)-one and Closely Related Analogs

This article will provide a detailed examination of this compound, a dihalogenated pyridinone derivative. The focus will be on its chemical properties, synthesis, and reactions as a versatile building block in organic synthesis. While direct biological applications of this specific compound are not extensively documented in readily available literature, its structural features suggest its potential as a key intermediate for the synthesis of more complex and potentially bioactive molecules. The discussion will also encompass closely related analogs to provide a comparative understanding of how variations in the halogen substitution pattern can influence the chemical behavior of the pyridin-2(1H)-one core.

Chemical Properties of this compound

The chemical characteristics of this compound are defined by the interplay of the pyridinone ring and its halogen substituents.

| Property | Value |

| Molecular Formula | C5H3BrClNO |

| Molecular Weight | 208.44 g/mol |

| IUPAC Name | 4-bromo-6-chloro-1,2-dihydropyridin-2-one |

| CAS Number | 1227581-74-9 |

| Canonical SMILES | C1=C(C(=O)N=C(C1)Cl)Br |

| InChI | InChI=1S/C5H3BrClNO/c6-3-1-4(8)9-5(7)2-3/h1-2H,(H,8,9) |

Data sourced from multiple chemical suppliers and databases. fluorochem.co.ukchemicalbook.combldpharm.com

The presence of both bromine and chlorine atoms on the pyridinone ring makes it an interesting subject for studying selective chemical transformations. The electron-withdrawing nature of the halogens and the carbonyl group influences the reactivity of the ring system.

Synthesis of this compound

The synthesis of this compound and its analogs typically involves multi-step procedures starting from readily available pyridine (B92270) derivatives. A general and efficient method for the synthesis of halogenated pyridin-2(1H)-ones is the Vilsmeier reaction of enaminones. scite.ai This one-pot synthesis involves sequential halogenation, formylation, and intramolecular nucleophilic cyclization. researchgate.netscite.ai

Another common strategy involves the halogenation of a pre-existing pyridin-2(1H)-one core. For example, the bromination of 6-chloropyridin-2(1H)-one using a suitable brominating agent like N-bromosuccinimide (NBS) can yield the desired product. The reaction conditions, such as solvent and temperature, are crucial for controlling the regioselectivity of the halogenation.

Chemical Reactions and Synthetic Utility

This compound is a versatile intermediate in organic synthesis due to the differential reactivity of its two halogen atoms. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. rsc.org

Suzuki-Miyaura Cross-Coupling: This reaction allows for the formation of carbon-carbon bonds. By carefully controlling the reaction conditions, it is possible to selectively substitute the bromine atom while leaving the chlorine atom intact. For instance, reacting this compound with a boronic acid in the presence of a palladium catalyst can lead to the formation of a 4-aryl-6-chloropyridin-2(1H)-one derivative. rsc.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the dihalogenated pyridinone ring makes it susceptible to nucleophilic aromatic substitution. However, these reactions can sometimes be unselective, leading to mixtures of products where either the bromine or chlorine atom is displaced. rsc.org

The ability to selectively modify the 4- and 6-positions of the pyridinone ring makes this compound a valuable building block for the synthesis of a diverse range of substituted pyridin-2(1H)-ones with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVCZQWMMAULSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 6 Chloropyridin 2 1h One and Analogs

Strategic Approaches to Constructing the Pyridin-2(1H)-one Core

The synthesis of the central pyridin-2(1H)-one structure is achievable through several strategic pathways, primarily involving the formation of the heterocyclic ring from acyclic or simpler cyclic precursors.

Cyclization Reactions from Precursors

The formation of the pyridin-2(1H)-one ring is often accomplished through cyclization reactions where acyclic precursors are assembled into the final heterocyclic system. One-pot multicomponent reactions are particularly efficient for this purpose. For instance, a three-component reaction involving 1-acetyl-1-carbamoyl cyclopropanes, malononitrile (B47326), and a cyclic secondary amine can produce fully substituted pyridin-2(1H)-ones. rsc.orglnu.edu.cn This process proceeds through a tandem sequence of a Knoevenagel condensation, ring-opening of the cyclopropane, and an intramolecular cyclization. rsc.org

Another powerful method is the Vilsmeier-Haack reaction, which can be applied to β-oxo amides or 1-acetyl,1-carbamoyl cyclopropanes to yield highly substituted and often halogenated pyridin-2(1H)-ones. nih.govacs.org The mechanism is proposed to involve a sequence of halogenation, formylation, and intramolecular nucleophilic cyclization. acs.org

Enamine cyclization represents a further strategic approach. The reaction of aliphatic enamines, such as those derived from 3-dimethylamino-2-formyl acrylonitrile, with nucleophiles like malononitrile or ethyl cyanoacetate, yields adducts that can be cyclized in the presence of a base to form novel pyridin-2(1H)-one derivatives. acs.orgscilit.com These methods highlight the versatility of cyclization strategies in building the core pyridinone structure from readily available starting materials.

Halogenation Strategies on Pyridine (B92270) and Pyridin-2(1H)-one Systems

Introducing bromine and chlorine atoms onto the pyridine or pyridin-2(1H)-one ring is a critical step in the synthesis of the target compound. Halogenation can be achieved either during the ring formation or by modifying the pre-formed heterocyclic core.

Direct halogenation of pyridine rings often requires harsh conditions due to the electron-deficient nature of the heterocycle. nih.gov To overcome this, strategies involving the activation of the pyridine ring have been developed. One such method involves the conversion of pyridines to their N-oxide derivatives, which can then undergo 4-selective nitration followed by conversion of the nitro group to a halide. nih.gov Another innovative approach uses specially designed phosphine (B1218219) reagents that are installed at the 4-position of the pyridine, forming a phosphonium (B103445) salt, which is subsequently displaced by a halide nucleophile in an SNAr-type reaction. nih.govchemrxiv.org

Functional Group Interconversions and Derivatization

The halogen atoms on the 4-Bromo-6-chloropyridin-2(1H)-one ring are not merely static substituents; they are versatile handles for further molecular elaboration through functional group interconversions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the derivatization of the this compound core. uwindsor.canih.gov The differential reactivity of the C-Br and C-Cl bonds (C-Br being generally more reactive in oxidative addition to Pd(0)) allows for selective functionalization. rsc.orgrsc.org

The Suzuki–Miyaura coupling reaction is a powerful and widely used method for creating aryl-aryl bonds. acs.org In the context of this compound analogs, this reaction allows for the selective introduction of aryl or heteroaryl groups, typically at the more reactive 4-position (C-Br bond). rsc.org The reaction couples the halo-pyridine substrate with an organoboron reagent, such as a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. acs.org

The choice of catalyst, ligand, and reaction conditions is crucial for success, especially when dealing with less reactive chloro-substituents or electron-deficient heterocyclic systems. acs.orgacs.org For example, sterically hindered phosphine ligands have been shown to be effective for the coupling of challenging substrates like chloropyridines. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Pyridine Systems This table is representative of typical Suzuki-Miyaura reactions on related systems and does not depict reactions on the specific subject compound.

| Halopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-substituted 6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 77-82% | beilstein-journals.org |

| 2-Chloropyridine | Phenylboronic acid | Pd/C / PPh₃ | K₃PO₄ | Toluene | Good | acs.org |

| 4-Chlorobenzonitrile | Potassium pyridin-4-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | Excellent | acs.org |

The Sonogashira coupling reaction provides a direct route to form C(sp²)-C(sp) bonds, attaching terminal alkynes to the pyridinone core. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the C-4 bromine position of this compound.

This method is valuable for installing alkyne functionalities, which are themselves versatile intermediates for further transformations or key structural motifs in biologically active molecules. arkat-usa.org Microwave-assisted Sonogashira couplings have gained popularity as they can significantly reduce reaction times and improve yields. arkat-usa.orgmdpi.comresearchgate.net

Table 2: Examples of Sonogashira Coupling on Halogenated Heterocyclic Systems This table is representative of typical Sonogashira reactions on related systems and does not depict reactions on the specific subject compound.

| Halide Substrate | Alkyne | Catalyst System | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene, r.t. | Good | researchgate.net |

| 2-(6-Chloropyridin-3-yl)-1H-benzimidazole | Various aryl acetylenes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMSO, MW, 100°C | High | arkat-usa.orgresearchgate.net |

| Aryl Bromides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | MW, 10 min | Good-Excellent | mdpi.com |

Chemoselectivity and Regioselectivity Considerations

In the synthesis and functionalization of dihalogenated pyridinones like this compound, achieving chemoselectivity and regioselectivity is a significant challenge. The presence of two different halogen atoms—bromine and chlorine—at positions 4 and 6 respectively, offers distinct opportunities for selective reactions. The inherent difference in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the primary driver of chemoselectivity. Generally, the C-Br bond is weaker and more labile than the C-Cl bond, making it more susceptible to cleavage in various reactions, particularly in palladium-catalyzed cross-coupling reactions.

Research on analogous 2,6-disubstituted bromo-chloropyridine C-deoxyribonucleosides has demonstrated that palladium-catalyzed reactions, such as Stille and Sonogashira couplings, proceed chemoselectively, with the reaction occurring exclusively at the bromine-substituted position. rsc.org For instance, the Stille cross-coupling of a 6-bromo-2-chloropyridin-3-yl nucleoside with tributyl(2-pyridyl)stannane using a PdCl₂(PPh₃)₂ catalyst resulted in the selective replacement of the bromine atom, yielding the corresponding 2-pyridyl derivative in high yield. rsc.org This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates its preferential oxidative addition to the palladium(0) catalyst.

Conversely, nucleophilic aromatic substitution (SNAr) reactions on similar bromo-chloropyridine systems have been found to be largely unselective, often resulting in a mixture of products where both halogens are substituted. rsc.org The regioselectivity of these reactions is influenced by the electronic effects of the pyridinone ring and the nature of the nucleophile, but the similar activation of both positions by the ring nitrogen often leads to poor selectivity between the chloro and bromo substituents. rsc.org The reaction of N-(4-substituted-aryl) nitrones with various chlorinating agents also highlights how the choice of reagent can dictate chemoselective and regioselective outcomes, leading to either hydroxylation or chlorination at specific positions on the aryl ring. gavinpublishers.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental transformation for modifying the this compound scaffold. The electron-deficient nature of the pyridine ring, enhanced by the presence of two electron-withdrawing halogen atoms, facilitates attack by nucleophiles. However, as noted previously, achieving selectivity in these reactions is challenging.

In compounds like 2,6-dichloropyridine (B45657) derivatives, the reactivity of the chlorine atoms is comparable, leading to a lack of selectivity. rsc.org A similar outcome is expected for this compound in nucleophilic substitution reactions, where a mixture of products corresponding to the substitution of the bromine, the chlorine, or both, is likely to be formed. rsc.org For example, a scalable synthesis of an HPK1 inhibitor starting from methyl 2,6-dichloroisonicotinate utilized a nucleophilic aromatic substitution with dimethylamine. acs.org While this reaction proceeds on a dichlorinated substrate, it illustrates the general approach for introducing nitrogen nucleophiles onto a chloropyridine ring. acs.org

The pyridin-2(1H)-one tautomerism also plays a crucial role. The anionic pyridin-2-olate form, generated under basic conditions, can undergo O-alkylation or N-alkylation in addition to substitution at the halogenated positions, further complicating the reaction profile. Careful control of reaction conditions, such as the choice of base, solvent, and temperature, is necessary to favor one reaction pathway over the others, though achieving high selectivity in SNAr reactions on this substrate remains a significant synthetic hurdle.

Oxidative Transformations for Enhanced Reactivity

Oxidative transformations can introduce new functional groups onto the pyridine ring, enhancing its reactivity for subsequent modifications. One notable approach is the bio-oxidation of pyridine derivatives. Studies using whole cells of Burkholderia sp. MAK1 have shown that pyridine derivatives with 6-chloro or 6-bromo substituents can be converted into their corresponding hydroxylated products. nih.gov This enzymatic oxidation offers a green chemistry approach to regioselectively introduce a hydroxyl group, a versatile handle for further functionalization. For example, 6-chloropyridin-2-amine was successfully oxidized to 6-amino-2-chloropyridin-3-ol. nih.gov Such transformations on this compound could potentially yield hydroxylated analogs, increasing the molecule's synthetic utility.

More conventional chemical methods can also be employed. Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes, using Cu(OAc)₂ as an oxidant, has been used to synthesize quinolines. acs.org While a more complex transformation, this demonstrates the principle of using transition metal catalysis to achieve oxidative C-H activation and annulation on pyridine rings. acs.org Another strategy involves the oxidation of the heterocyclic nitrogen to form a pyridine N-oxide. This modification significantly alters the electronic properties of the ring, activating the positions ortho (2 and 6) and para (4) to the N-oxide group for nucleophilic attack.

Optimization and Control of Reaction Conditions

Catalyst Selection and Screening

The choice of catalyst is critical for controlling the outcome of reactions involving this compound, especially for cross-coupling reactions that exploit the differential reactivity of the C-Br and C-Cl bonds. Palladium-based catalysts are overwhelmingly the systems of choice for these transformations.

For Suzuki-Miyaura, Stille, and Sonogashira reactions, various palladium complexes have proven effective. Common catalyst precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), which are reduced in situ to the active Pd(0) species. acs.orgacs.orgacs.org These are used in conjunction with phosphine ligands that stabilize the catalyst and modulate its reactivity.

The screening of ligands is crucial for optimizing the reaction. In a Suzuki-Miyaura coupling attempt on a related 8-bromo-6-chloro-imidazo[1,2-a]pyridine derivative, PdCl₂(dppf) (where dppf is 1,1'-bis(diphenylphosphino)ferrocene) was used. mdpi.com Other research highlights the efficacy of catalysts formed from Pd₂(dba)₃ and phosphine ligands for Stille and Kumada cross-coupling reactions. acs.org For the synthesis of benzothiazoles from reactive haloanilines, catalysts ranging from copper oxides for bromoanilines to palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) for less reactive chloroanilines were required, illustrating the principle of catalyst tuning based on substrate reactivity. mdpi.com

The following table summarizes catalyst systems used in reactions on related halo-pyridines:

| Reaction Type | Catalyst System | Substrate Type | Reference |

| Stille Coupling | PdCl₂(PPh₃)₂ | Bromo-chloropyridine | rsc.org |

| Suzuki-Miyaura | PdCl₂(dppf) / K₂CO₃ | Bromo-chloropyridine derivative | mdpi.com |

| Nucleophilic Substitution | None (thermal) | Dichloropyridine | acs.org |

| Oxidative Annulation | Rh(III) / Cu(OAc)₂ | Pyridine | acs.org |

| Heck Coupling | Pd(OAc)₂ | Aryl halide | acs.org |

Influence of Solvents and Temperature on Reaction Efficiency and Selectivity

Solvent and temperature are critical parameters that must be carefully optimized to achieve high efficiency and selectivity. The choice of solvent can influence substrate solubility, catalyst stability, and reaction pathway. A range of solvents, from polar aprotic (e.g., DMF, THF, DCE) to protic (e.g., MeOH, AcOH), have been employed in syntheses involving halogenated pyridines. rsc.orgacs.org

For instance, in the development of a scalable synthesis for an HPK1 inhibitor, a Vilsmeier-Haack formylation was conducted in 1,2-dichloroethane (B1671644) (DCE) at 60-65 °C, while a subsequent reductive amination was performed in a mixture of methanol (B129727) (MeOH) and acetic acid (AcOH) at 25 °C. acs.org This demonstrates how different solvents and temperatures are selected to suit specific transformations. The optimization of a Suzuki coupling reaction found that switching from aqueous isopropanol (B130326) to methanol as the solvent improved the yield and allowed for a reduction in reaction temperature. acs.org

Temperature control is equally vital. Low temperatures (-10 to 5 °C) are often used to control exothermic reactions or to improve selectivity by minimizing side reactions, such as during the addition of highly reactive reagents. acs.org Conversely, elevated temperatures are frequently necessary to overcome activation energy barriers, particularly in cross-coupling reactions and nucleophilic substitutions on less reactive substrates. acs.orgmdpi.com For example, a Suzuki-Miyaura coupling was conducted in THF at 120 °C under microwave irradiation to drive the reaction to completion. mdpi.com In the context of biocatalysis, temperature has a narrow optimal range; the activity of Burkholderia sp. MAK1 for hydroxylating a chloropyridin-2-amine was highest at 30-35 °C, with higher temperatures leading to catalyst inactivation. nih.gov

The following table provides examples of solvent and temperature conditions used in relevant syntheses:

| Reaction Step | Solvent(s) | Temperature (°C) | Purpose | Reference |

| Nucleophilic Substitution | THF | -10 to 10 | Control of reactivity | acs.org |

| Vilsmeier-Haack Formylation | DCE | 60 to 65 | Drive reaction | acs.org |

| Reductive Amination | MeOH / AcOH | 25 | Specific transformation | acs.org |

| Stille Coupling | DMF | 60 | Drive reaction | rsc.org |

| Base-mediated Cyclization | THF | 80 | Drive reaction | mdpi.com |

| Biocatalytic Oxidation | Aqueous buffer | 30 to 35 | Optimal enzyme activity | nih.gov |

Chemical Reactivity and Mechanistic Insights of 4 Bromo 6 Chloropyridin 2 1h One Derivatives

Differential Reactivity of Halogen Substituents

The pyridine (B92270) ring in 4-Bromo-6-chloropyridin-2(1H)-one contains two distinct halogen atoms: a bromine at the C4-position and a chlorine at the C6-position. Both positions are electronically activated for nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. youtube.com However, the bromine and chlorine atoms exhibit significant differential reactivity, which can be exploited for selective functionalization.

The general order of reactivity for halogens in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond strength (C-Cl bond is stronger than C-Br) and the stability of the halide as a leaving group. Consequently, the bromine atom at the C4-position is typically more reactive than the chlorine atom at the C6-position. rsc.org

This chemoselectivity has been observed in related dihalopyridine systems. For instance, in studies on 2-bromo-6-chloropyridine (B1266251) C-nucleosides, it was noted that the bromine atom is expected to be more reactive than the chlorine in both cross-coupling and nucleophilic substitution reactions. rsc.org This allows for sequential reactions where the more labile C-Br bond is addressed first under milder conditions, leaving the C-Cl bond intact for a subsequent transformation under more forcing conditions. This principle is fundamental in designing synthetic routes to complex, selectively substituted pyridines. rsc.orgtandfonline.com

| Feature | C4-Bromine | C6-Chlorine | Rationale |

| Reaction Type | |||

| Nucleophilic Aromatic Substitution (SNAr) | More Reactive | Less Reactive | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. rsc.org |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | More Reactive | Less Reactive | The oxidative addition of the C-Br bond to the palladium(0) catalyst is kinetically more favorable than for the C-Cl bond. beilstein-journals.orgnih.gov |

Stability and Transformations of the Pyridin-2(1H)-one Lactam Moiety

The pyridin-2(1H)-one core of the molecule is a cyclic amide, known as a lactam. This moiety is part of a stable, aromatic system and generally remains intact under many reaction conditions. It exists in a tautomeric equilibrium with its aromatic 2-hydroxypyridine (B17775) form. The position of this equilibrium can be influenced by factors such as the solvent. researchgate.net

While the lactam ring is robust, it offers sites for further transformations:

N-H Acidity and Alkylation: The proton on the nitrogen atom is acidic and can be removed by a base. The resulting pyridinone anion is a potent nucleophile that can undergo reactions such as N-alkylation or N-arylation.

Carbonyl Group Reactivity: The exocyclic carbonyl group can undergo various transformations. For example, it can be converted into a thione (C=S) using reagents like Lawesson's reagent. It can also be converted into a chloro group using agents like phosphorus oxychloride (POCl₃), transforming the pyridinone into a 2,6-dichloropyridine (B45657) derivative.

O-Alkylation and Silylation: In the 2-hydroxypyridine tautomeric form, the hydroxyl group can be alkylated or silylated. The choice between N- or O-alkylation is often dependent on the specific alkylating agent, base, and reaction conditions employed.

While these transformations are characteristic of the pyridone scaffold, their application to this compound allows for the generation of a diverse array of derivatives by modifying the core structure in addition to the halogen substituents.

Mechanistic Pathways in Key Derivatization Reactions

The derivatization of this compound primarily proceeds through two major mechanistic pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process. chemistrysteps.comwikipedia.org The pyridine ring, being electron-deficient, is pre-disposed to attack by nucleophiles, particularly at the C2, C4, and C6 positions. youtube.com

Addition Step: A nucleophile (Nu⁻) attacks the carbon atom bearing a halogen (either C4 or C6). This attack is perpendicular to the plane of the ring and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized over the ring and onto the electronegative nitrogen atom, which stabilizes the intermediate. youtube.com

Elimination Step: The aromaticity of the ring is restored by the expulsion of the halide ion (Br⁻ or Cl⁻). Since bromide is a better leaving group than chloride, substitution at the C4 position is generally faster. chemistrysteps.com

This pathway is common for reactions with nucleophiles such as amines, alkoxides, and thiolates. youtube.comtandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds at the halogen-bearing positions. beilstein-journals.orgwikipedia.orgorganic-chemistry.org These reactions proceed via a catalytic cycle involving a palladium complex.

The generalized catalytic cycle for a Suzuki coupling is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. Due to the lower bond energy, this step is faster for the C-Br bond than the C-Cl bond, allowing for selective coupling at the C4 position. nih.gov This forms a square planar Pd(II) complex.

Transmetalation: The organic group from a boronic acid (in Suzuki coupling) or an organotin compound (in Stille coupling) is transferred to the palladium center, displacing the halide. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

| Mechanistic Pathway | Key Steps | Intermediate | Driving Force |

| Nucleophilic Aromatic Substitution (SNAr) | 1. Nucleophilic Addition2. Halide Elimination | Meisenheimer Complex wikipedia.org | Restoration of Aromaticity |

| Suzuki Cross-Coupling | 1. Oxidative Addition2. Transmetalation3. Reductive Elimination | Organopalladium(II) Complex | Formation of a Stable C-C Bond |

Biological Applications and Structure Activity Relationships of 4 Bromo 6 Chloropyridin 2 1h One Derivatives

Derivatives as Agents in Medicinal Chemistry Research

The 4-bromo-6-chloropyridin-2(1H)-one core is a key building block in the development of various biologically active molecules. Its derivatives have been extensively investigated for their potential in several areas of medicinal chemistry.

Kinase Inhibition Studies

Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. Consequently, the development of kinase inhibitors is a major focus of drug discovery. Derivatives of this compound have shown promise as inhibitors of several important kinases.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a vital role in cell growth, differentiation, and angiogenesis. acs.org Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for anticancer therapy. acs.orggoogle.com

Derivatives of this compound have been explored for their ability to modulate FGFR activity. For instance, a series of 1,6-naphthyridin-2(1H)-one derivatives, structurally related to the pyridinone core, have been identified as potent and selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma. acs.org The structure-activity relationship (SAR) studies of these compounds often focus on modifications at various positions of the pyridinone ring to enhance potency and selectivity. The development of covalent inhibitors, which form a permanent bond with a specific cysteine residue in the kinase domain, is a key strategy. acs.org The hinge region of the kinase domain, which is crucial for ATP binding, is a primary target for inhibitor design. acs.org

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in human cancers, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN. google.comgoogle.com Therefore, inhibitors of this pathway are of significant interest in oncology.

Derivatives based on the this compound scaffold have been investigated for their ability to interfere with the PI3K/Akt pathway. For example, 7-azaindole (B17877) scaffold derivatives have been developed as potent PI3K inhibitors. researchgate.net Structure-activity relationship studies have shown that modifications to the core structure can significantly impact their inhibitory activity at both the molecular and cellular levels. researchgate.net Some of these derivatives have demonstrated potent inhibition of cell proliferation in various human tumor cell lines. researchgate.net

Investigations into Anticancer Potential

The anticancer potential of this compound derivatives extends beyond their kinase inhibitory activity. These compounds have been evaluated against various cancer cell lines, and several have shown promising cytotoxic effects.

A novel series of 2-aminopyranopyridine derivatives, synthesized from a related chloro-substituted pyridine (B92270), were evaluated for their anticancer activity against human liver (Hep-G2), breast (MCF-7), and colorectal (Caco-2 and HCT116) carcinoma cell lines. researchgate.net Some of these compounds exhibited more potent anticancer activity than the reference drug, doxorubicin. researchgate.net Similarly, pyridazinone-based derivatives have been designed and synthesized as anticancer agents, with some exhibiting promising activity. nih.gov The introduction of different substituents on the core ring structure plays a crucial role in determining the anticancer efficacy.

Table 1: Anticancer Activity of Selected Pyridine and Pyridazinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyranopyridine Derivative 12 | Hep-G2 | > Doxorubicin | researchgate.net |

| Pyranopyridine Derivative 14 | HCT-116 | > Doxorubicin | researchgate.net |

| Pyridazinone Congener IXa | S. aureus | 0.5-128 µg/mL (MIC) | nih.gov |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data indicates a higher potency than the reference drug where specified.

Research on Antimicrobial Properties

In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial activity against a range of pathogens.

Research has demonstrated that various substituted pyridine derivatives possess antibacterial and antifungal properties. For example, a series of 6-chloro-pyridin-2-yl-amine derivatives showed good to moderate antimicrobial activity against several pathogenic bacteria, including Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli, as well as the fungus Fusarium oxysporum. researchgate.net Certain brominated 4-hydroxy-2-quinolone analogs, which share structural similarities, exhibited exceptional antifungal activity against Aspergillus flavus, even surpassing the efficacy of the standard drug amphotericin B. nih.gov

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. Derivatives of this compound have shown potential in this area.

Studies on 4-substituted picolinohydrazonamides, which can be synthesized from chloropyridine precursors, have revealed significant tuberculostatic activity. researchgate.net Compounds featuring a hydrophilic cyclic amine, such as morpholine (B109124) or pyrrolidine, at the end of a thiosemicarbazide (B42300) chain demonstrated the highest antimycobacterial activity, with some derivatives showing higher potency than the reference drugs. researchgate.net The selectivity of these compounds against mycobacteria over other microorganisms is a key advantage. researchgate.net

Table 2: Antimycobacterial Activity of Picolinohydrazonamide Derivatives

| Compound | Target | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 6 | Mycobacterium | 0.4 - 0.8 | researchgate.net |

| Compound 11 | Mycobacterium | 0.4 - 0.8 | researchgate.net |

| Compound 15 | Mycobacterium | 0.4 - 0.8 | researchgate.net |

MIC: Minimum inhibitory concentration.

Assays for Antifungal and Antiviral Effects

The pyridin-2(1H)-one nucleus is a recognized pharmacophore in the development of antimicrobial agents. nih.gov While direct studies on this compound are limited in this context, research on structurally related 6-chloropyridin-2-yl-amine derivatives demonstrates their potential. These compounds have been synthesized and screened for antifungal activity against pathogenic strains like Fusarium oxysporum. researchgate.net The general findings indicate that such derivatives can exhibit moderate to good antifungal activity. researchgate.net

Similarly, the broader class of pyridine and quinoline (B57606) derivatives, to which the subject compound belongs, has been extensively investigated for antiviral properties. openmedicinalchemistryjournal.comnih.gov Research into various heterocyclic compounds has identified quinoline derivatives as potent agents against several viruses, including Zika virus, herpes virus, and MERS virus. nih.gov The structural similarity suggests that derivatives of this compound could serve as valuable scaffolds for the synthesis of novel antiviral agents. Further investigation is warranted to specifically screen these derivatives against a panel of fungal and viral pathogens to determine their efficacy and spectrum of activity.

Specific Enzyme Inhibition (e.g., FabK)

Derivatives containing a brominated phenyl ring, a feature often appended to the pyridinone core, have shown potent and selective inhibitory activity against the Clostridioides difficile enoyl-acyl carrier protein (ACP) reductase II enzyme (FabK). nih.gov This enzyme is crucial for fatty acid biosynthesis in certain bacteria, making it an attractive target for new antibacterial agents.

In a key study, a series of phenylimidazole inhibitors were developed where a p-bromine substitution on the phenyl ring was identified as a critical feature for activity. nih.gov The lead compound, 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea, demonstrated promising antibacterial activity by inhibiting CdFabK. nih.gov Subsequent optimization efforts focused on modifying other parts of the molecule, which led to compounds with significantly improved biochemical activity. For instance, the introduction of a trifluoromethyl group on the pyridine head group resulted in a 5 to 10-fold enhancement in FabK inhibition. nih.gov

| Compound | Key Structural Features | FabK Inhibition (IC50, µM) | Anti-C. difficile Activity (MIC, µg/mL) |

|---|---|---|---|

| 5a (Reference) | p-bromophenyl, pyridin-2-ylthio linker | Not explicitly stated, used as baseline | 1.56 |

| 5g | p-bromophenyl, 3-CF3-pyridin-2-ylthio linker | 0.24 | 1.56 |

| Benzothiazole (B30560) Derivative 1 | p-bromophenyl, 6-(trifluoromethyl)benzo[d]thiazole head | 0.10 - 0.24 | 1.56 - 6.25 |

| Benzothiazole Derivative 2 | p-bromophenyl, 6-chlorobenzo[d]thiazole (B1585302) head | 0.10 - 0.24 | 1.56 - 6.25 |

Modulation of Receptor Activity (e.g., MCHR1 Antagonism)

The pyridin-2(1H)-one scaffold is a cornerstone in the design of antagonists for the melanin-concentrating hormone receptor 1 (MCHR1). nih.govnih.gov MCHR1 is a G-protein coupled receptor implicated in the regulation of energy homeostasis and appetite, making its antagonists potential treatments for obesity. nih.govmdpi.com

Researchers have developed potent MCHR1 antagonists by attaching various bicyclic motifs to the nitrogen of the pyridin-2(1H)-one ring. nih.govnih.gov A significant breakthrough was the creation of aliphatic amine-free antagonists, which aimed to improve safety profiles by reducing potential cardiotoxicity. nih.gov In these designs, the pyridinone core is often linked to a bicyclic system like imidazo[1,2-a]pyridine (B132010) or 1H-benzimidazole. nih.govnih.gov Optimization of a lead compound featuring a 1H-benzimidazole motif led to the discovery of 4-[(5-chlorothiophen-2-yl)methoxy]-1-(2-cyclopropyl-1-methyl-1H-benzimidazol-6-yl)pyridin-2(1H)-one, a potent MCHR1 antagonist with a favorable safety profile. nih.gov

| Compound | Core Scaffold | Key Substituents | MCHR1 Binding Affinity (Ki, nM) |

|---|---|---|---|

| 10a | Imidazo[1,2-a]pyridine-pyridin-2(1H)-one | 4-[(4-chlorobenzyl)oxy] | 1.8 |

| 6a | 1H-benzimidazole-pyridin-2(1H)-one | 4-[(4-chlorobenzyl)oxy] | 2.5 |

| 6s | 1H-benzimidazole-pyridin-2(1H)-one | 4-[(5-chlorothiophen-2-yl)methoxy] | 0.68 |

Elucidation of Structure-Activity Relationships (SAR)

Contribution of Halogen Position and Nature to Biological Efficacy

The position and type of halogen atoms on the pyridinone ring and its associated substituents are critical determinants of biological activity. SAR studies reveal that these atoms influence potency, selectivity, and metabolic stability.

In the context of MCHR1 antagonists, a chloro-substituent on a benzyl (B1604629) or thiophene (B33073) group at the 4-position of the pyridinone ring is a common feature in highly potent compounds. nih.govnih.gov For instance, replacing a 4-chlorobenzyl group with a 5-chlorothiophen-2-yl)methoxy group led to a significant increase in binding affinity. nih.gov

In other chemical series, the effect of halogen substitution is also pronounced. In a series of kinase inhibitors, replacing a 2-chloro substituent on a pyrimidine (B1678525) ring with a fluorine atom increased potency tenfold, while a bromine atom was equipotent to the original chloro compound. nih.gov For certain antimalarial compounds, 5-chloro and 5-bromo derivatives showed improved potency in specific assays compared to unsubstituted analogues. acs.org The synthesis of derivatives like methyl 4-amino-6-bromo-3-chloropyridine-2-carboxylate highlights the chemical tractability of these halogenated scaffolds for creating diverse libraries for biological screening. acs.org These findings underscore that both the electronic properties and the size of the halogen atom play a crucial role in molecular interactions.

Effects of Substituent Variations on Binding Affinity and Selectivity

Beyond halogenation, variations in other substituents have profound effects on the binding affinity and selectivity of this compound derivatives.

For MCHR1 antagonists, the bicyclic motif attached to the pyridinone nitrogen is a key area of modification. Shifting from an imidazo[1,2-a]pyridine to a less basic 1H-benzimidazole core maintained comparable binding affinity while aiming to reduce potential cytochrome P450 inhibition. nih.gov Further optimization of the benzimidazole (B57391) ring and the linker at the 4-position of the pyridinone led to significant gains in potency. nih.gov

In the development of FabK inhibitors, modifications to the "head group" of the molecule were explored. nih.gov Replacing a pyridine ring with a benzothiazole moiety, and further substituting this new ring with electron-withdrawing groups like trifluoromethyl or chloro, led to a 5- to 10-fold improvement in inhibitory concentration against the target enzyme. nih.gov These examples demonstrate that systematic variation of substituents is a powerful strategy to fine-tune the pharmacological profile of compounds derived from the this compound scaffold, enhancing their potency and selectivity for specific biological targets.

Computational and Theoretical Studies in 4 Bromo 6 Chloropyridin 2 1h One Research

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or modulators.

While specific molecular docking studies for 4-Bromo-6-chloropyridin-2(1H)-one are not prominently detailed in available research, the methodology can be understood through studies on analogous structures. For instance, a study on the related compound 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) demonstrates the process. tandfonline.com In that research, CMPC was docked against the active sites of target proteins associated with antimicrobial activity and Mycobacterium tuberculosis, such as the conjugal transfer TraE protein and type-II dehydroquinase. tandfonline.com

Table 1: Example of Molecular Docking Results for an Analogous Compound (2-chloro-6-methoxypyridine-4-carboxylic acid)

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Conjugal transfer TraE protein | 5WII | -5.7 | Not Specified |

| Type-II dehydroquinase | 3N8K | -6.1 | Not Specified |

Data inferred from a study on 2-chloro-6-methoxypyridine-4-carboxylic acid, as specific data for this compound is not available. tandfonline.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of molecules. tandfonline.combohrium.com Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) offer a balance of accuracy and computational cost for predicting molecular characteristics. tandfonline.comekb.eg These calculations are foundational for understanding a molecule's intrinsic properties and predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. rsc.org A small energy gap generally implies high chemical reactivity and greater polarizability. rsc.org

Specific FMO data for this compound is not available in the searched literature. However, analysis of related halo-functionalized compounds provides insight into how such properties are determined. For example, a computational study on hydrazone derivatives of 6-chloropyridine calculated their FMO energies to assess stability and reactivity. nih.gov The findings revealed how different halogen substituents influence the electronic properties of the molecule. nih.gov

Table 2: Example of FMO Energy Values for Analogous 6-Chloropyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| CPFH (Fluoro-substituted) | - | - | 7.278 |

| CCPH (Chloro-substituted) | - | - | 7.241 |

| BCPH (Bromo-substituted) | - | - | 7.229 |

Data from a study on halo-functionalized hydrazone derivatives of 6-chloropyridine, demonstrating the calculation of FMO properties. nih.gov CPFH, CCPH, and BCPH are acetohydrazone derivatives.

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. tandfonline.com It is an effective tool for identifying the reactive sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions. tandfonline.comresearchgate.netuni-muenchen.de In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

An MEP map for this compound has not been published in the reviewed sources. However, the analysis of 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) illustrates the utility of this technique. The MEP map of the CMPC molecule, calculated at the DFT/B3LYP/6-311++G(d,p) level, clearly identified the reactive centers. tandfonline.com The region around the oxygen atom of the carboxylic acid group showed the highest negative potential, marking it as a probable site for electrophilic attack. Conversely, the hydrogen atom of the same COOH group exhibited the most positive potential, indicating it as a likely site for nucleophilic attack. tandfonline.com This information is invaluable for predicting how the molecule will interact with biological receptors or other reactants. tandfonline.comscirp.org

Future Research and Translational Potential of this compound

The halogenated pyridin-2(1H)-one scaffold, exemplified by this compound, represents a promising starting point for the development of novel therapeutic agents. The unique electronic properties and substitution pattern of this molecule offer significant opportunities for chemical modification and optimization. This article explores the future research directions and translational perspectives for this compound, focusing on the design of advanced analogs, exploration of new therapeutic applications, development of sustainable synthetic methods, and the integration of computational and experimental techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.